molecular formula C24H37N5O3 B2405026 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034344-87-9

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B2405026
CAS No.: 2034344-87-9
M. Wt: 443.592
InChI Key: KJAYSZCPKSGXAJ-UHFFFAOYSA-N
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Description

  • The piperazine ring can be synthesized separately and then modified with the tert-butoxy group through an alkylation reaction.

  • Final coupling:

    • The tert-butoxy-piperazine derivative is coupled with the substituted pyrazole using suitable coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

  • Industrial Production Methods

    Scaling up the synthesis for industrial production would involve optimization of each step to maximize yield and purity while minimizing costs and environmental impact. This could include continuous flow processes, the use of greener solvents, and recycling of key reagents.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step synthetic route. Here is a generalized outline:

    • Synthesis of the intermediate pyrazole ring:

      • Reaction between appropriate hydrazine derivatives and 1,3-diketones under acidic or basic conditions to form the pyrazole core.

    • Substitution on the pyrazole ring:

      • The carboxamide group is introduced by reacting the substituted pyrazole with the corresponding isocyanate or via amide coupling reactions.

    Chemical Reactions Analysis

    Types of Reactions it Undergoes

    • Oxidation:

      • The hydroxyl group on the tert-butoxy-piperazine moiety can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).

    • Reduction:

      • The nitro groups, if present in derivatives, can be reduced to amines using hydrogenation or metal-catalyzed reductions.

    • Substitution:

      • Electrophilic or nucleophilic substitution reactions can occur on the aromatic phenyl ring or pyrazole core.

    Common Reagents and Conditions

    • Oxidation: PCC, DMP (Dess-Martin Periodinane).

    • Reduction: H₂/Pd-C, NaBH₄ (Sodium borohydride).

    • Substitution: Halogenation with NBS (N-Bromosuccinimide), alkylation with alkyl halides in the presence of a base.

    Major Products Formed

    Oxidation and reduction reactions typically lead to modifications at the hydroxyl or amino groups, respectively, whereas substitution reactions can introduce various functional groups to the aromatic or pyrazole rings.

    Scientific Research Applications

    • Chemistry:

      • As a reagent in organic synthesis for the creation of complex molecules.

    • Biology:

      • Studied for its potential biological activity, including interactions with enzymes or receptors.

    • Medicine:

      • Investigated for potential therapeutic effects due to its structural similarity to known pharmacophores.

    • Industry:

      • Its unique chemical properties may make it useful as a precursor or additive in industrial processes.

    Mechanism of Action

    The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism of action may involve binding to receptors or enzymes, thereby modulating their activity. This could affect various cellular pathways, leading to observed biological effects.

    Molecular Targets and Pathways Involved

    • Receptors:

      • Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.

    • Enzymes:

      • May act as an inhibitor or activator of key enzymes in metabolic pathways.

    Comparison with Similar Compounds

    N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which is not commonly found in similar compounds.

    Similar Compounds

    • N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide:

      • Lacks the tert-butoxy group, leading to different chemical properties and biological activities.

    • 1-Phenyl-3-methyl-4-(2-(piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide:

      • Similar core structure but without the hydroxypropyl and tert-butoxy modifications.

    Properties

    IUPAC Name

    N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H37N5O3/c1-24(2,3)32-18-20(30)17-29-14-12-28(13-15-29)11-10-25-23(31)22-16-21(26-27(22)4)19-8-6-5-7-9-19/h5-9,16,20,30H,10-15,17-18H2,1-4H3,(H,25,31)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KJAYSZCPKSGXAJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H37N5O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    443.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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